2-(5-Chloromethyl-1H-imidazol-2-YL)pyridine

Description

Chemical Identity and Classification in Heterocyclic Chemistry

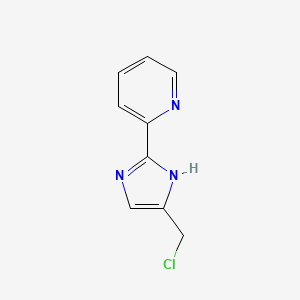

2-(5-Chloromethyl-1H-imidazol-2-yl)pyridine functions as a distinctive heterocyclic compound that belongs to the broader classification of nitrogen-containing aromatic systems. The compound is officially registered under the Chemical Abstracts Service number 1053657-25-2 and carries the molecular descriptor number MFCD10568335. Its systematic nomenclature follows the International Union of Pure and Applied Chemistry guidelines, designating the compound as 2-[5-(chloromethyl)-1H-imidazol-2-yl]pyridine, which accurately reflects its structural composition and substitution pattern.

The heterocyclic classification of this compound stems from its incorporation of two distinct aromatic ring systems, each containing nitrogen atoms in different chemical environments. The imidazole component contributes a five-membered ring featuring two nitrogen atoms in non-adjacent positions, while the pyridine segment provides a six-membered aromatic ring with a single nitrogen atom. This dual heterocyclic nature places the compound within the broader category of bicyclic nitrogen heterocycles, specifically those featuring imidazole-pyridine connectivity.

The molecular structure exhibits an InChI key of QQDYNVVUOHGDLS-UHFFFAOYSA-N, providing a unique digital fingerprint for database identification and computational chemistry applications. The compound's simplified molecular-input line-entry system representation appears as C1=CC=NC(=C1)C2=NC=C(N2)CCl, which encodes the complete connectivity pattern including the chloromethyl substituent.

Historical Development of Imidazole-Pyridine Conjugates

The historical development of imidazole-pyridine conjugates traces its origins to the fundamental discoveries in heterocyclic chemistry during the nineteenth century. Heinrich Debus first synthesized imidazole in 1858 through the reaction of glyoxal and formaldehyde in ammonia, initially referring to the compound as glyoxaline. This pioneering work established the foundation for subsequent investigations into imidazole chemistry and its potential for structural modifications and conjugations with other heterocyclic systems.

The systematic exploration of pyridine chemistry began contemporaneously with Thomas Anderson's isolation of pyridine from animal bone oil in 1849. Anderson's characterization of pyridine's chemical properties, including its high water solubility and ability to form salts with concentrated acids, provided crucial insights that would later inform the development of pyridine-containing conjugates. The structural determination of pyridine by Wilhelm Körner and James Dewar in the 1870s, establishing its relationship to benzene through nitrogen substitution, marked a pivotal moment in understanding aromatic nitrogen heterocycles.

The convergence of imidazole and pyridine chemistry occurred through the recognition of their complementary properties and synthetic accessibility. Arthur Rudolf Hantzsch's development of pyridine synthesis methods in 1881 provided practical routes for accessing pyridine derivatives, while concurrent advances in imidazole functionalization opened pathways for creating hybrid structures. The concept of linking these two heterocyclic systems gained momentum through observations of their individual biological activities and the potential for synergistic effects in conjugated systems.

Modern synthetic approaches to imidazole-pyridine conjugates have evolved significantly from these early foundations. Contemporary methodologies employ sophisticated coupling reactions, including metal-catalyzed transformations and multicomponent reactions, to construct these complex bicyclic systems. The development of efficient synthetic routes has been driven by recognition of the unique properties that emerge from combining imidazole and pyridine functionalities, particularly in terms of coordination chemistry and biological activity profiles.

Significance in Organic and Medicinal Chemistry Research

The significance of this compound in contemporary research stems from its multifaceted applications across organic synthesis and medicinal chemistry domains. Recent investigations have demonstrated the compound's utility as a versatile building block for constructing more complex molecular architectures, particularly those featuring nitrogen-bridgehead heterocyclic systems. The presence of the chloromethyl functional group provides a reactive handle for nucleophilic substitution reactions, enabling the introduction of various substituents and the formation of additional bonds with biological targets or synthetic intermediates.

In the context of medicinal chemistry research, imidazole-pyridine conjugates have emerged as privileged scaffolds for drug discovery initiatives. The structural similarity to naturally occurring purine bases and the ability to engage in multiple hydrogen bonding interactions make these compounds attractive candidates for targeting various biological macromolecules. Research has shown that compounds containing both imidazole and pyridine moieties often exhibit enhanced binding affinity to protein targets compared to their individual components, suggesting synergistic effects arising from the bicyclic architecture.

The antimicrobial and antifungal properties of related imidazole-pyridine derivatives have been extensively documented in recent literature. Studies have demonstrated significant biological activity against both Gram-positive and Gram-negative bacteria, including Enterococcus faecalis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, antifungal efficacy has been observed against Candida albicans and Candida tropicalis strains, highlighting the broad-spectrum potential of these heterocyclic systems.

The development of enzymatic synthesis methodologies has further enhanced the significance of these compounds in green chemistry applications. Lipase-catalyzed approaches for synthesizing imidazole-pyridine derivatives have demonstrated remarkable selectivity and yield efficiency, achieving 89-95% yields under moderate reaction conditions. These biocatalytic methods represent sustainable alternatives to traditional synthetic approaches and align with contemporary emphasis on environmentally responsible chemical processes.

Structural Overview and Preliminary Relationships

The structural architecture of this compound exhibits sophisticated molecular geometry that influences its chemical reactivity and biological activity profiles. The compound features a planar bicyclic system where the imidazole and pyridine rings are connected through a direct carbon-carbon bond, creating a rigid molecular framework that restricts conformational flexibility. This structural constraint contributes to the compound's stability while maintaining specific spatial arrangements necessary for biological recognition processes.

The imidazole component of the molecule exists in tautomeric equilibrium, with the hydrogen atom capable of migrating between the two nitrogen positions. This tautomerism is characteristic of imidazole systems and contributes to the compound's amphoteric nature, enabling it to function as both a proton donor and acceptor depending on the chemical environment. The presence of the pyridine nitrogen introduces additional basicity to the system, with the compound exhibiting multiple protonation sites that can influence its interaction with biological targets and synthetic reagents.

The chloromethyl substituent at the 5-position of the imidazole ring represents a critical structural feature that significantly impacts the compound's reactivity profile. This functional group serves as an electrophilic center susceptible to nucleophilic attack, enabling the formation of covalent bonds with nucleophilic residues in biological macromolecules or synthetic reagents. The positioning of the chloromethyl group also influences the electronic distribution within the heterocyclic system, potentially affecting the basicity of the nitrogen atoms and the overall charge distribution.

Computational analysis of the molecular structure reveals specific geometric parameters that govern the compound's chemical behavior. The bond angles within the imidazole ring deviate slightly from ideal values due to the presence of nitrogen atoms and the electronic effects of the chloromethyl substituent. Similarly, the pyridine ring maintains near-planar geometry while accommodating the steric requirements of the attached imidazole system.

The three-dimensional conformational analysis indicates limited rotational freedom around the imidazole-pyridine linkage, resulting in a relatively rigid molecular structure that adopts preferred orientations in solution. This conformational constraint has implications for molecular recognition processes and may contribute to the compound's selectivity in biological systems. The overall molecular volume and surface area characteristics influence the compound's solubility properties and membrane permeability, factors that are crucial for its potential pharmaceutical applications.

| Structural Feature | Description | Impact |

|---|---|---|

| Bicyclic Architecture | Imidazole-pyridine conjugate | Enhanced stability and rigidity |

| Tautomeric Equilibrium | Hydrogen migration in imidazole | Amphoteric properties |

| Chloromethyl Substituent | Electrophilic functional group | Increased reactivity |

| Planar Geometry | Restricted conformational flexibility | Selective molecular recognition |

Properties

IUPAC Name |

2-[5-(chloromethyl)-1H-imidazol-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-5-7-6-12-9(13-7)8-3-1-2-4-11-8/h1-4,6H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDYNVVUOHGDLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201254034 | |

| Record name | 2-[5-(Chloromethyl)-1H-imidazol-2-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053657-25-2 | |

| Record name | 2-[5-(Chloromethyl)-1H-imidazol-2-yl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1053657-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[5-(Chloromethyl)-1H-imidazol-2-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Chloromethylation of Pyridine Derivatives

Method Overview:

This approach begins with the chloromethylation of pyridine compounds, typically using chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst such as zinc chloride. The key steps include:

- Starting Material: Pyridine or its derivatives, often 2-chloropyridine

- Reagents: Formaldehyde or chloromethylating agents

- Catalysts: Zinc chloride or other Lewis acids

- Conditions: Reflux at elevated temperatures (around 60–80°C)

Reaction Pathway:

The chloromethylation introduces a chloromethyl group at the 5-position of pyridine, yielding 2-chloromethylpyridine derivatives. Subsequent functionalization at this site leads to the target compound.

- This method is straightforward and widely adopted for synthesizing chloromethylpyridines, which are precursors for further transformations.

- The process is scalable but may produce side products requiring purification.

Data Table 1: Chloromethylation Reaction Conditions

| Parameter | Typical Range | Notes |

|---|---|---|

| Reflux temperature | 60–80°C | Ensures efficient chloromethylation |

| Reaction time | 2–6 hours | Depends on reagents and desired yield |

| Catalyst | ZnCl₂, TiCl₄ | Lewis acids facilitate electrophilic substitution |

Nucleophilic Substitution with Amines

Method Overview:

A common route involves reacting 2-chloromethylpyridine with amines, such as ethylenediamine, to form substituted intermediates, which are then cyclized or further functionalized to produce the imidazole ring.

- Starting Material: 2-Chloromethylpyridine

- Reagents: Ethylenediamine or methylamine

- Conditions: Reflux in polar solvents like ethanol or acetonitrile

Reaction Pathway:

The nucleophilic amine displaces the chloride, forming N-substituted pyridine derivatives. These intermediates can be cyclized using reagents like thiomethyl-2-nitroethylene to form the imidazole core.

- This method is mature and well-documented, especially for synthesizing derivatives like 2-chloro-5-((2-(nitromethylene)imidazolin-1-yl)methyl)pyridine.

- The main drawback is the multi-step process with potential for side reactions and purification challenges.

Data Table 2: Nucleophilic Substitution Conditions

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | Reflux (80–100°C) | Promotes nucleophilic substitution |

| Reaction time | 4–12 hours | Varies based on amine reactivity |

| Solvent | Ethanol, acetonitrile | Polar solvents facilitate nucleophilic attack |

Microwave-Assisted Synthesis of Imidazoles

Method Overview:

Recent advances utilize microwave irradiation to accelerate the synthesis of imidazole derivatives, including the target compound.

- Starting Materials: Aromatic aldehydes, ammonium acetate, and 1,2-bis(4-chlorophenyl)ethane-1,2-dione

- Reagents: Ammonium acetate, aromatic aldehyde

- Conditions: Microwave irradiation at controlled temperatures (around 120°C) for short durations (10–30 minutes)

Reaction Pathway:

The conventional heating method involves refluxing in ethanoic acid, but microwave-assisted synthesis significantly reduces reaction times and improves yields by providing rapid, uniform heating.

- Microwave-assisted synthesis offers a greener, more efficient route with high yields and purity.

- The process involves the formation of 2,4,5-triphenyl-1H-imidazole, which can be further functionalized to incorporate the chloromethyl group.

Data Table 3: Microwave-Assisted Synthesis Parameters

| Parameter | Typical Range | Notes |

|---|---|---|

| Power | 300–600 W | Ensures efficient heating |

| Temperature | 120°C | Promotes imidazole formation |

| Reaction time | 10–30 minutes | Significantly shorter than reflux methods |

Functionalization of Imidazole with Chloromethyl Groups

Method Overview:

Post-synthesis, the imidazole core undergoes chloromethylation to introduce the chloromethyl group at the 5-position.

- Reagents: Formaldehyde derivatives or chloromethylating agents

- Conditions: Acidic or basic medium, often under reflux or microwave conditions

- This step is crucial for enabling subsequent attachment to pyridine rings, forming the target compound.

- Optimization of conditions (temperature, reagent ratios) is essential for high yield and selectivity.

Summary of Key Preparation Routes

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Chloromethylation of pyridine | Pyridine derivatives | Formaldehyde, chloromethylating agents | Simple, scalable, well-established | Side reactions, purification challenges |

| Nucleophilic substitution with amines | 2-Chloromethylpyridine | Ethylenediamine, methylamine | Versatile, allows functional group variation | Multi-step, purification required |

| Microwave-assisted imidazole synthesis | Aromatic aldehydes, ammonium acetate | Microwave irradiation | Rapid, high-yield, environmentally friendly | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloromethyl-1H-imidazol-2-YL)pyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by various nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to its dihydro form.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.

Major Products

Nucleophilic Substitution: Substituted imidazole derivatives.

Oxidation: Imidazole N-oxides.

Reduction: Dihydroimidazole derivatives.

Scientific Research Applications

2-(5-Chloromethyl-1H-imidazol-2-YL)pyridine has a wide range of applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

Material Science: The compound is used in the development of advanced materials such as organic semiconductors and light-emitting diodes.

Catalysis: It acts as a ligand in coordination chemistry, facilitating various catalytic processes including cross-coupling reactions and polymerization.

Mechanism of Action

The mechanism of action of 2-(5-Chloromethyl-1H-imidazol-2-YL)pyridine is largely dependent on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing the catalytic activity in coordination complexes. The molecular pathways involved often include binding to active sites or altering the electronic properties of the target molecules.

Comparison with Similar Compounds

Structural Features

The following table highlights key structural differences between 2-(5-Chloromethyl-1H-imidazol-2-YL)pyridine and related compounds:

Key Observations :

- Chloromethyl vs. Benzyl : The chloromethyl group in the target compound is smaller and more electronegative than the benzyl group in ’s analog, which may reduce steric hindrance but increase electrophilicity .

- Pyridine vs. Pyridinone: The pyridinone ring in ’s compound introduces a ketone, enhancing hydrogen-bonding capacity compared to the parent pyridine .

- Dihydroimidazole in DG-5128 : The saturated imidazole ring in DG-5128 () likely reduces aromatic conjugation, altering electronic properties and biological activity .

Physicochemical Properties

- LogP : The chloromethyl group increases hydrophobicity compared to unsubstituted imidazoles but less than the benzyl group in ’s compound (predicted LogP ~2.5 vs. ~3.2) .

- Solubility: The pyridinone in ’s compound improves aqueous solubility due to hydrogen-bonding, whereas the target compound’s plain pyridine may reduce it .

Biological Activity

2-(5-Chloromethyl-1H-imidazol-2-YL)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, presenting relevant research findings, mechanisms of action, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈ClN₃. The compound features a chloromethyl group attached to an imidazole ring, which is further connected to a pyridine moiety. This unique structure contributes to its varied biological activities.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The chloromethyl and imidazole groups enhance binding affinity, potentially modulating signaling pathways involved in various disease processes. For instance, it may inhibit enzymes involved in metabolic pathways or disrupt cellular signaling processes critical for cancer cell survival.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study showed that derivatives with similar structures can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial effects. The specific mechanisms may involve interference with bacterial metabolic processes or cell wall synthesis.

Anticancer Properties

Recent investigations have highlighted the anticancer potential of pyridine derivatives, including this compound. These compounds have shown the ability to inhibit key signaling pathways involved in cancer cell proliferation. For example, studies have reported that certain derivatives can inhibit cyclin-dependent kinases (CDKs), such as CDK8 and CDK19, leading to reduced tumor growth in preclinical models.

Case Studies

- Anticancer Activity : A study focusing on pyridine derivatives demonstrated that specific compounds could inhibit CDK8 with an IC50 value as low as 7.2 nM, showcasing their potential for developing effective cancer therapeutics.

- Antimicrobial Effects : Another investigation revealed that similar compounds selectively inhibited Chlamydia trachomatis, a bacterial pathogen, without affecting host cell viability, indicating their potential for targeted therapies.

Table 1: Biological Activity Overview of Related Compounds

| Compound Name | Activity Type | IC50 Value (nM) | Target |

|---|---|---|---|

| This compound | Antimicrobial | N/A | Broad-spectrum |

| Pyridine Derivative A | Anticancer | 7.2 | CDK8 |

| Pyridine Derivative B | Anticancer | 6.0 | CDK19 |

| Sulfonylpyridine | Antimicrobial | N/A | Chlamydia trachomatis |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-(5-chloromethyl-1H-imidazol-2-yl)pyridine?

The synthesis typically involves alkylation or substitution reactions. For example, analogous imidazole derivatives can be synthesized via nucleophilic substitution using 2,6-bis(bromomethyl)pyridine and imidazole precursors under reflux conditions in polar aprotic solvents (e.g., DMF) . Chloromethyl groups are introduced using reagents like chloromethyl methyl ether, followed by purification via column chromatography. Reaction optimization should monitor intermediates using thin-layer chromatography (TLC) and confirm final product purity via HPLC or melting point analysis .

Q. How is the structure of this compound confirmed using spectroscopic techniques?

- 1H NMR : Peaks in the aromatic region (δ 7.5–8.8 ppm) confirm pyridine and imidazole protons. The chloromethyl group (–CH2Cl) appears as a singlet near δ 4.5–5.0 ppm .

- IR Spectroscopy : Stretching vibrations for C=N (1574 cm⁻¹) and C=O (if present, ~1665 cm⁻¹) are key identifiers. The absence of N–H stretches (if deprotonated) suggests imidazole coordination .

- Mass Spectrometry : Molecular ion peaks ([M]+) and fragmentation patterns (e.g., loss of Cl or CH2Cl groups) validate the molecular formula .

Q. What are the critical physical properties (e.g., solubility, melting point) relevant to handling this compound?

The compound is typically a solid with a melting point range of 135–140°C (similar to its non-chlorinated analog) . Solubility is higher in polar solvents (DMSO, DMF) but limited in water. Thermal stability should be assessed via thermogravimetric analysis (TGA) to guide storage conditions .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the electronic properties and reactivity of this compound?

Hybrid functionals like B3LYP (Becke three-parameter exchange + Lee-Yang-Parr correlation) are used to model electron density and frontier molecular orbitals. Basis sets (e.g., 6-31G*) optimize geometry, while solvent effects are incorporated via the polarizable continuum model (PCM). Calculated HOMO-LUMO gaps correlate with experimental redox potentials, and Mulliken charges identify reactive sites (e.g., chloromethyl group for nucleophilic substitution) .

Q. What challenges arise in resolving the crystal structure of this compound using X-ray diffraction, and how are they addressed?

- Crystal Growth : Slow evaporation from ethanol/water mixtures yields suitable single crystals.

- Data Collection : High-resolution data (e.g., Mo-Kα radiation, λ = 0.71073 Å) are collected at low temperatures (e.g., 208 K) to reduce thermal motion .

- Structure Refinement : SHELX programs (e.g., SHELXL) refine positional and anisotropic displacement parameters. Twinning or disorder in the chloromethyl group may require constraints or split-site modeling .

Q. How do synthetic byproducts form during alkylation, and what analytical strategies isolate the target compound?

Common byproducts include di-alkylated species or unreacted intermediates. Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) separates these. High-resolution mass spectrometry (HRMS) distinguishes isomers, while 2D NMR (e.g., HSQC, HMBC) assigns regioisomeric impurities .

Q. What mechanistic insights explain the reactivity of the chloromethyl group in cross-coupling reactions?

The chloromethyl group undergoes Suzuki-Miyaura coupling via Pd(0)-catalyzed oxidative addition. DFT studies reveal that electron-withdrawing pyridine/imidazole rings activate the C–Cl bond, lowering the activation energy. Kinetic studies (e.g., variable-temperature NMR) track intermediates like Pd–Cl complexes .

Data Contradictions and Resolution

Q. How are discrepancies between experimental and computational vibrational spectra resolved?

Computed IR spectra often overestimate C–H stretching frequencies due to harmonic approximations. Anharmonic corrections or empirical scaling factors (0.96–0.98) align theory with experimental data. Solvent effects (e.g., DMSO broadening) are modeled using implicit solvation .

Q. Why might NMR chemical shifts vary between synthesized batches, and how is this controlled?

Batch-dependent shifts arise from residual solvents, tautomerism, or pH variations. Standardized protocols for sample preparation (e.g., deuterated DMSO, neutral pH) minimize variability. Dynamic NMR experiments assess tautomeric equilibria in solution .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.